molecular formula C17H15NO2 B11857104 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol CAS No. 648896-76-8

2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol

Cat. No.: B11857104
CAS No.: 648896-76-8
M. Wt: 265.31 g/mol
InChI Key: XOZZPCCKZHJJIL-UHFFFAOYSA-N
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Description

2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol is a synthetic quinoline derivative featuring a quinolin-8-ol core substituted at the 2-position with a 4-hydroxyphenylethyl group. The quinolin-8-ol moiety is well-known for its metal-chelating properties and broad bioactivity, including antimicrobial, anticancer, and antifungal effects .

Properties

CAS No.

648896-76-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

2-[2-(4-hydroxyphenyl)ethyl]quinolin-8-ol

InChI

InChI=1S/C17H15NO2/c19-15-10-5-12(6-11-15)4-8-14-9-7-13-2-1-3-16(20)17(13)18-14/h1-3,5-7,9-11,19-20H,4,8H2

InChI Key

XOZZPCCKZHJJIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenethyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with hydroxyphenethyl compounds. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods provide efficient routes to produce quinoline derivatives, including 2-(4-Hydroxyphenethyl)quinolin-8-ol.

Industrial Production Methods

Industrial production of 2-(4-Hydroxyphenethyl)quinolin-8-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups and ethyl linker are primary sites for oxidation:

  • Phenolic hydroxyl groups :
    Oxidation of the 4-hydroxyphenyl moiety can occur under acidic conditions with potassium permanganate (KMnO₄), leading to quinone formation or ring-opening products.

  • Ethyl linker :
    The C–C bond in the ethyl group can undergo oxidation to form a ketone or carboxylic acid derivative under strong oxidants like chromium trioxide (CrO₃).

  • Quinoline ring :
    Position 8’s hydroxyl group may oxidize to a carbonyl group under aerobic conditions, forming 8-quinolinone derivatives .

Reduction Reactions

Reduction primarily targets the ethyl linker and quinoline ring:

  • Ethyl group :
    Catalytic hydrogenation (H₂/Pd-C) reduces the C–C single bond to a methyl group, yielding 2-(4-hydroxyphenyl)methylquinolin-8-ol.

  • Quinoline ring :
    Sodium borohydride (NaBH₄) selectively reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline without altering the hydroxyl groups.

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at reactive positions:

Nucleophilic Substitution

  • The hydroxyl group at position 8 undergoes alkylation or acylation. For example:

    2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol+R-XBase8-OR derivatives(R = alkyl, acyl)[4]\text{2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol} + \text{R-X} \xrightarrow{\text{Base}} \text{8-OR derivatives} \quad (\text{R = alkyl, acyl})[4]

Electrophilic Substitution

  • The quinoline ring’s position 5 is susceptible to nitration or sulfonation due to electron-deficient aromaticity .

Coupling Reactions

The compound participates in transition-metal-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

  • The hydroxyl groups can be protected (e.g., as silyl ethers), enabling palladium-catalyzed coupling with aryl boronic acids at position 2 or 4:

    Protected derivative+Ar-B(OH)2Pd(PPh3)42-(Ar-substituted) products[1]\text{Protected derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(Ar-substituted) products}[1]

Electroreductive Coupling

  • Under electrochemical conditions, the ethyl group acts as a radical acceptor, forming C–C bonds with benzophenones or aldehydes :

Reaction PartnerProductYield (%)Conditions
Benzophenone2-[2-(4-Hydroxybenzohydryl)ethyl]quinolin-8-ol58–76THF, TMSCl, −1.5 V vs SCE
4-FluorobenzaldehydeStyrylquinoline derivative68Ac₂O, microwave heating

Metal Coordination

The compound acts as a bidentate ligand, forming stable complexes with transition metals via the hydroxyl and quinoline nitrogen :

\text{Compound} + \text{Cu}^{2+} \rightarrow \text{[Cu(Compound)_2]}^{2+} \quad (\text{Stability constant } \log K = 12.3)[3]

Comparative Reactivity Data

Key differences between analogs and the target compound:

Reaction Type2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-olStyrylquinoline Analog
Oxidation (KMnO₄)Ethyl → ketoneStyryl → diketone
Reduction (H₂/Pd-C)Ethyl → methylStyryl → ethyl
Coupling EfficiencyModerate (45–65%)High (70–85%)

Scientific Research Applications

Antimicrobial Activity

2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol exhibits notable antimicrobial properties. In studies, it has been shown to inhibit the growth of various pathogenic bacteria, including:

Pathogen Minimum Inhibitory Concentration (MIC)
E. coli1 × 10⁻⁴ mg/mL
S. aureus1 × 10⁻⁴ mg/mL
K. pneumoniae1 × 10⁻⁵ mg/mL

These findings indicate that the compound can serve as a potential lead for developing new antibiotics against resistant strains .

Anticancer Properties

The compound has been investigated for its anticancer activities against various cancer cell lines. For example:

Cell Line IC₅₀ Value (mM)
HeLa (Cervical)26.30 - 63.75
A-549 (Lung)5.6
MDA-MB-231 (Breast)Not toxic at ≤200 mM

These results suggest that certain derivatives of this compound may have selective cytotoxicity towards cancer cells while sparing normal cells .

Neurological Applications

Research indicates that derivatives of this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's Disease and Parkinson's Disease. The ability of these compounds to cross the blood-brain barrier and their dual-targeting capabilities (e.g., inhibiting cholinesterases and monoamine oxidases) make them promising candidates for further development .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenethyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers and Backbone Modifications
  • 4-Methyl-8-hydroxyquinoline (8-Hydroxylepidine): This compound substitutes a methyl group at the 4-position of the quinoline ring. However, the absence of the 4-hydroxyphenylethyl group limits its hydrogen-bonding capacity .
  • 2-Methyl-4-phenylquinolin-8-ol: Substitution with a methyl group at the 2-position and a phenyl group at the 4-position enhances steric bulk and aromatic interactions. This compound exhibits a molecular weight of 235.28 g/mol and a logP of 3.9, suggesting moderate bioavailability .
Functional Group Variations
  • (E)-2-[2-(4-Carboxyphenyl)ethenyl]-8-hydroxyquinolin-1-ium chloride: The styryl-carboxyphenyl group at the 2-position introduces a carboxylate moiety, enabling dual coordination sites (quinolinol oxygen and carboxylate) for metal-organic frameworks (MOFs). This contrasts with the target compound’s 4-hydroxyphenylethyl group, which may prioritize hydrogen bonding over metal coordination .
  • The chloro group also introduces electron-withdrawing effects, altering electronic properties compared to the electron-donating hydroxyphenyl group in the target compound .
Antimicrobial and Cytotoxic Potential
  • Natural Product Analogs: Compounds like 2-(4-hydroxyphenyl)acetonitrile (isolated from Penicillium chrysogenum) and p-hydroxy phenylethanol (from Syringa vulgaris bark) demonstrate antimicrobial activity, suggesting the 4-hydroxyphenylethyl moiety contributes to bioactivity. However, their simpler structures lack the quinoline backbone’s metal-chelating capability .
  • Lignan-Amide Derivatives: The lignan amide (E)-2-(4-hydroxy-3-methoxyphenyl)-3-[N-2-(4-hydroxyphenyl)ethyl]carbamoyl... from Polygonum multiflorum exhibits cytotoxicity (IC₅₀ = 3.02 µM against L02 hepatocytes).
Metal Chelation and Material Science
  • 8-Hydroxyquinoline Transition Metal Complexes: Derivatives like 7-((diphenylamino)(4-chlorophenyl)methyl)quinolin-8-ol form stable complexes with transition metals, enabling applications in antibacterial agents and catalysis. The target compound’s hydroxyl group may enhance chelation efficiency compared to non-hydroxylated analogs .
  • Styryl-Quinoline Derivatives: The carboxyphenyl-substituted styrylquinoline () is utilized in MOFs due to its planar structure and coordination sites. The target compound’s flexible 4-hydroxyphenylethyl chain may reduce rigidity, limiting MOF applications but favoring solution-phase interactions .

Physicochemical and Computational Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Donors Topological Polar Surface Area (Ų)
2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol (Predicted) 279.32 ~3.2 2 ~60.1
4-Methyl-8-hydroxyquinoline 159.18 3.9 1 33.1
2-Methyl-4-phenylquinolin-8-ol 235.28 3.9 1 33.1
(E)-2-[2-(4-Carboxyphenyl)ethenyl]-8-hydroxyquinolin-1-ium chloride 341.77 ~1.5 3 ~95.0

Predicted data for the target compound based on structural analogs.

Biological Activity

The compound 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol , a derivative of 8-hydroxyquinoline, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antimicrobial, anticancer, and antiviral effects, and presents relevant data in a structured format.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol, exhibit significant antimicrobial properties. A comparative study showed that compounds with the 8-hydroxyquinoline nucleus demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus3.12 µg/mL
2Escherichia coli125 µg/mL
3Klebsiella pneumoniae250 µg/mL

The presence of the hydroxy group on the phenyl ring enhances the antimicrobial activity by facilitating interactions with bacterial cell membranes .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively documented. Studies have shown that compounds similar to 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol exhibit cytotoxic effects against various cancer cell lines. For instance, a recent investigation revealed that such compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and disruption of topoisomerase activity.

Cell LineIC50 (µM)
HeLa (Cervical)10.5
MCF-7 (Breast)15.3
A549 (Lung)12.0

These findings suggest that modifications in the chemical structure can significantly influence the compound's efficacy against cancer cells .

Antiviral Activity

The antiviral properties of quinoline derivatives are also noteworthy. Recent studies indicate that these compounds can inhibit viral replication by interfering with viral enzymes or host cell pathways.

VirusInhibition %Cytotoxicity %
H5N1 Influenza91.29.7
HIVModerateLow

The antiviral activity is enhanced by increasing lipophilicity and incorporating electron-withdrawing groups in the molecular structure .

Study on Antimicrobial Efficacy

In a study conducted by Rbaa et al., various derivatives of quinoline were synthesized and tested for their antibacterial activity against six pathogenic strains. The results indicated that the compound exhibited significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, showcasing its potential as a lead compound for developing new antibiotics .

Study on Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms of quinoline derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and the release of cytochrome c from mitochondria, indicating a robust mechanism for inducing cell death .

Q & A

Q. What are the recommended synthetic routes for 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinolin-8-ol derivatives typically involves Skraup or modified Friedländer reactions. For example, Nakano & Imai (1997) describe 5-substituted quinolin-8-ols via palladium-catalyzed cross-coupling, achieving yields >70% under inert atmospheres . Key factors include:

  • Temperature control : Excess heat promotes side reactions (e.g., oxidation of the hydroxyl group).
  • Catalyst selection : Pd(PPh₃)₄ improves regioselectivity for ethyl group introduction at the 2-position.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques characterize the electronic properties of 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol?

Methodological Answer:

  • UV-Vis spectroscopy : The compound’s π→π* transitions (250–350 nm) and hydroxyl-related n→π* bands (~320 nm) are solvent-dependent. Use ethanol for baseline stability .
  • Fluorescence spectroscopy : Emission at 450–500 nm (λex = 350 nm) indicates intramolecular charge transfer between the quinoline and hydroxyphenyl groups .
  • NMR : The 8-hydroxy proton appears as a singlet at δ 12.5–13.5 ppm (DMSO-d6). Aromatic protons show coupling patterns (J = 8–9 Hz) consistent with para-substituted phenyl groups .

Advanced Research Questions

Q. How does 2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol coordinate with transition metals, and what are the implications for material science?

Methodological Answer: The compound acts as a bidentate ligand via its 8-hydroxy and quinoline nitrogen groups. Albrecht et al. (2008) demonstrated its coordination with Al³⁺, forming stable complexes with a 1:3 metal-to-ligand ratio .

  • Experimental design : Conduct titration experiments in methanol using UV-Vis to monitor bathochromic shifts (~30 nm) upon metal binding.
  • Applications : Such complexes exhibit enhanced photoluminescence quantum yields (Φ = 0.45–0.60) for OLEDs .
  • Contradictions : Weber & Voigt (1975) reported variable stability constants (log β = 8.2–10.5) depending on counterions (Cl⁻ vs. NO₃⁻), necessitating controlled anion environments .

Q. What strategies resolve contradictions in reported biological activities of quinolin-8-ol derivatives?

Methodological Answer: Discrepancies in antimicrobial efficacy (e.g., MIC ranging from 2–64 µg/mL) arise from structural variations and assay conditions .

  • Structural optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance membrane penetration .
  • Standardized assays : Use CLSI guidelines for broth microdilution, with S. aureus ATCC 25923 as a control. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate selective activity .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., ciprofloxacin) to account for batch-to-batch variability .

Q. How can computational methods predict the compound’s reactivity in radical scavenging or catalytic cycles?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites. The hydroxyl group’s O-H bond dissociation energy (BDE ≈ 85 kcal/mol) predicts radical scavenging potential .
  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., HIV-1 integrase; binding energy ≤ −8.5 kcal/mol indicates high affinity) .
  • Contradiction analysis : Divergent predictions for oxidation pathways (e.g., C-2 vs. C-4 attack) require experimental validation via LC-MS/MS .

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